Pentadecane-2,11-dione

Description

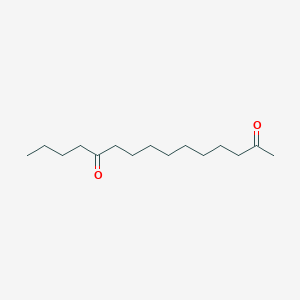

Pentadecane-2,11-dione is a linear aliphatic diketone with a 15-carbon backbone and ketone groups at positions 2 and 11. Its molecular formula is C₁₅H₂₈O₂, and its molecular weight is 240.38 g/mol. Aliphatic diketones like this compound are characterized by their solubility in organic solvents and variable volatility depending on chain length.

Properties

CAS No. |

86497-44-1 |

|---|---|

Molecular Formula |

C15H28O2 |

Molecular Weight |

240.38 g/mol |

IUPAC Name |

pentadecane-2,11-dione |

InChI |

InChI=1S/C15H28O2/c1-3-4-12-15(17)13-10-8-6-5-7-9-11-14(2)16/h3-13H2,1-2H3 |

InChI Key |

BMAVCHUTGDTWNI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)CCCCCCCCC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentadecane-2,11-dione can be synthesized through the condensation reactions of renewable keto acids with paraformaldehyde. For example, the condensation of levulinic acid with paraformaldehyde under neat conditions at 80°C, catalyzed by sulfuric acid and Amberlyst-H+, yields 2,9,11,14-tetraoxadispiro[4.1.5.3]pentadecane-3,6-dione . This reaction typically achieves a high yield of 91-93%.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Pentadecane-2,11-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: The diketone can participate in substitution reactions, where one or both ketone groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Depending on the nucleophile, products can include ethers, esters, or other substituted compounds.

Scientific Research Applications

Pentadecane-2,11-dione has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions.

Medicine: Research into diketones like this compound explores their potential as pharmaceutical intermediates.

Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which pentadecane-2,11-dione exerts its effects involves its reactivity with various nucleophiles and electrophiles. The diketone groups can participate in nucleophilic addition reactions, forming intermediates that can further react to yield a variety of products. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Pentadecane-2,11-dione with structurally or functionally related compounds from the provided evidence:

Table 1: Comparative Analysis of Diketones

Key Comparisons:

Structural Differences :

- Chain Length : this compound’s long aliphatic chain likely reduces volatility compared to Pentane-2,4-dione (C₅), which is more volatile and hazardous upon inhalation .

- Cyclic vs. Linear Systems : The dibenzoxepine derivative () contains a rigid aromatic system, enabling bioactivity (e.g., antifungal properties), whereas linear diketones like this compound may lack such specificity due to conformational flexibility.

Toxicity and Handling: Pentane-2,4-dione exhibits acute toxicity (respiratory irritation, neurotoxicity), necessitating stringent workplace controls like local exhaust ventilation and respiratory protection .

Biological Activity :

- Androst-4-en-17ß-ol-3,11-dione () demonstrates hormonal activity, with plasma concentrations influenced by circadian rhythms and dexamethasone suppression . This contrasts sharply with aliphatic diketones, which are less likely to interact with endocrine systems.

- The dibenzoxepine compound () exhibited antifungal and anticancer activity in analogs (e.g., globosuxanthone A), though the parent diketone was inactive, underscoring the role of substituents in bioactivity .

Industrial Applications :

- Pentane-2,4-dione is widely used as a solvent and precursor in organic synthesis due to its reactivity and volatility . This compound’s longer chain may make it suitable for specialized applications, such as polymer plasticizers or surfactants, though data are lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.